molecular formula C11H16O4 B1457315 Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]- CAS No. 847416-51-7

Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-

Cat. No.: B1457315
CAS No.: 847416-51-7
M. Wt: 212.24 g/mol
InChI Key: NXVQBHKRTUAEBN-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]- is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclobutanecarboxylic acid, specifically the compound 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-, is a chemical entity of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including data tables and relevant research findings.

Overview of Cyclobutanecarboxylic Acid

Chemical Structure and Properties:

  • IUPAC Name: Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-
  • CAS Number: 847416-51-7
  • Molecular Formula: C11H16O4
  • Molecular Weight: 216.25 g/mol

The compound features a cyclobutane ring with a carboxylic acid functional group and an ethylidene moiety substituted with a dimethylethoxy group.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of cyclobutanecarboxylic acid derivatives. For example, research has indicated that similar compounds exhibit significant activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Cyclobutanecarboxylic acid derivativeMCF-7 (breast cancer)4.80 ± 2.00
Cyclobutanecarboxylic acid derivativeMDA-MB-231 (breast cancer)4.79 ± 0.70

This data suggests that cyclobutanecarboxylic acid derivatives may have potential as therapeutic agents in breast cancer treatment.

The mechanisms underlying the biological activity of cyclobutanecarboxylic acid involve several pathways:

  • Cell Cycle Arrest: Compounds in this class may induce cell cycle arrest, preventing cancer cells from proliferating.
  • Apoptosis Induction: There is evidence that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Case Study 1: Synthesis and Evaluation
In a study by Dallagi et al., the synthesis of a related cyclobutanecarboxylic acid derivative was performed, followed by evaluation against breast cancer cell lines. The results demonstrated promising antiproliferative activity, indicating the potential for further development in anticancer therapies .

Case Study 2: Structure-Activity Relationship
Another study investigated the structure-activity relationship (SAR) of cyclobutanecarboxylic acids. Variations in the substituents on the cyclobutane ring significantly influenced biological activity, highlighting the importance of structural modifications for enhancing efficacy .

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h6,8H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVQBHKRTUAEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-oxocyclobutanecarboxylic acid (0.303 g, 2.66 mmol), tert-butyl triphenylphosphoranylidenacetate (1 g, 2.66 mmol) and toluene (5 mL) was stirred overnight at 90° C. The reaction solution was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (solvent gradient; 70→100% ethyl acetate/hexane) to give 3-(2-(tert-butoxy)-2-oxoethylidene)cyclobutanecarboxylic acid (0.500 g, 2.356 mmol, 89%) as pale-yellow crystals.
Quantity
0.303 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-
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Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-
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Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-
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Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-
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Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-
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Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-

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